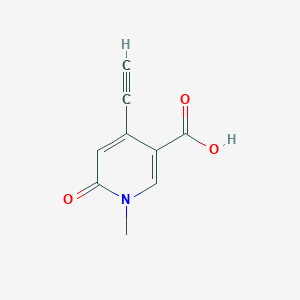
4-エチニル-1-メチル-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸
説明
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
“4-エチニル-1-メチル-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸”は、抗酸化作用を持つことが判明しています 。これは、体が酸化ストレスを軽減する必要がある治療に、この物質が使用できる可能性があることを意味します。
抗がん活性
この化合物は、抗がん活性を示しています 。正確なメカニズムは明らかではありませんが、新しいがん治療薬の開発に使用できる可能性があります。
抗炎症活性
この化合物は、抗炎症作用を示しています 。 この化合物はAP-1媒介ルシフェラーゼ活性を阻害することを目標としており、抗炎症作用があることを示唆しています 。これは、炎症を特徴とする疾患の治療に、この物質が使用できる可能性を示唆しています。
抗糖尿病活性
この化合物は、抗糖尿病作用を示しています 。これは、糖尿病の治療に、この物質が使用できる可能性があることを示唆しています。
抗肥満活性
この化合物は、抗肥満作用も示しています 。これは、肥満の治療に、この物質が使用できる可能性を示唆しています。
抗血管新生活性
この化合物は、抗血管新生作用を示しています 。これは、血管形成の抑制が必要な治療に、この物質が使用できる可能性があることを意味します。
作用機序
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, has been reported to target ap-1, a transcription factor that regulates gene expression in response to a variety of stimuli .
Mode of Action
It is known that 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks the activity of ap-1 . This suggests that 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may affect pathways regulated by this transcription factor .
Result of Action
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may have anti-inflammatory effects .
生化学分析
Biochemical Properties
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-inflammatory pathways. Specifically, it targets and blocks AP-1-mediated luciferase activity, which implies its anti-inflammatory function . This interaction suggests that 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid may modulate inflammatory responses by inhibiting key signaling pathways.
Cellular Effects
The effects of 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are evident in its ability to inhibit AP-1-mediated luciferase activity, which affects gene expression related to inflammation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits AP-1-mediated luciferase activity, which is a crucial step in the inflammatory response . This inhibition likely occurs through direct binding to the AP-1 complex or associated regulatory proteins, leading to reduced transcription of pro-inflammatory genes. Additionally, the compound may influence enzyme activity, either by direct inhibition or activation, resulting in changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without inducing toxicity.
Metabolic Pathways
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is evident in its ability to modulate enzyme activity, leading to changes in the concentration of key metabolites . These interactions suggest that the compound may play a role in regulating cellular energy balance and metabolic homeostasis.
特性
IUPAC Name |
4-ethynyl-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-6-4-8(11)10(2)5-7(6)9(12)13/h1,4-5H,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNLEOWOUZLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


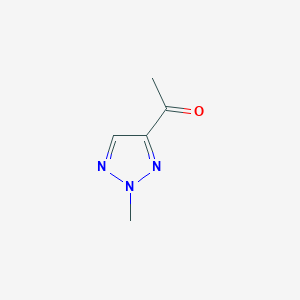
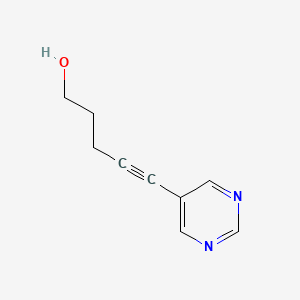

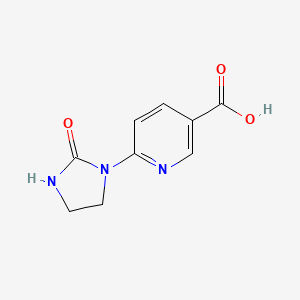


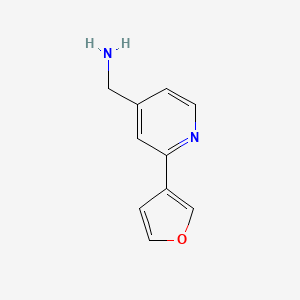
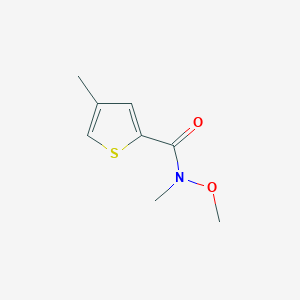

![3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride](/img/structure/B1472795.png)
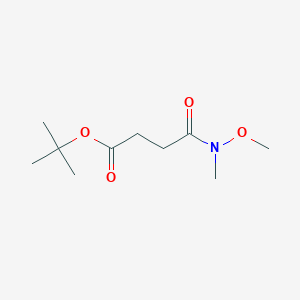

![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)

